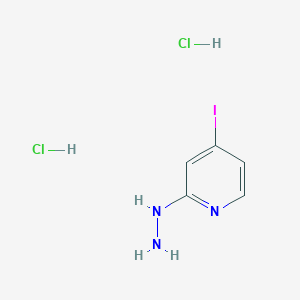
2-Hydrazinyl-4-iodopyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-4-iodopyridine dihydrochloride is a chemical compound with the molecular formula C5H8Cl2IN3. It is a derivative of pyridine, characterized by the presence of hydrazinyl and iodopyridine groups. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-iodopyridine dihydrochloride typically involves the iodination of 2-hydrazinylpyridine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-iodopyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The iodopyridine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the iodopyridine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-Hydrazinyl-4-iodopyridine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-iodopyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The iodopyridine group can participate in various chemical reactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyridine: Lacks the iodopyridine group, resulting in different chemical properties.
4-Iodopyridine: Does not have the hydrazinyl group, limiting its reactivity in certain reactions.
Uniqueness
2-Hydrazinyl-4-iodopyridine dihydrochloride is unique due to the presence of both hydrazinyl and iodopyridine groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C5H8Cl2IN3 |
|---|---|
Molecular Weight |
307.94 g/mol |
IUPAC Name |
(4-iodopyridin-2-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H6IN3.2ClH/c6-4-1-2-8-5(3-4)9-7;;/h1-3H,7H2,(H,8,9);2*1H |
InChI Key |
DQJRJMWWUAGKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




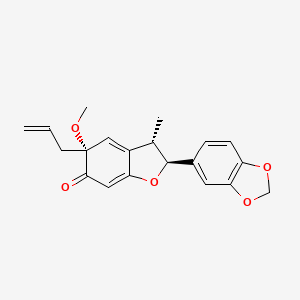
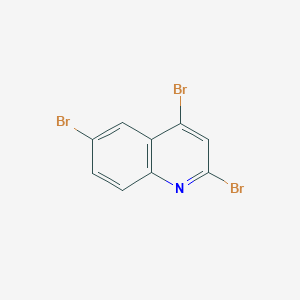



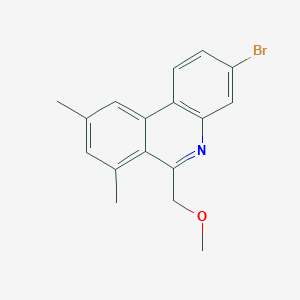
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
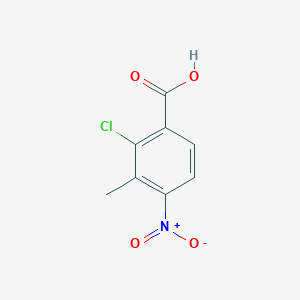
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)


